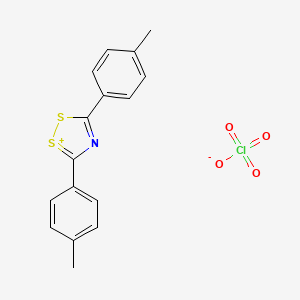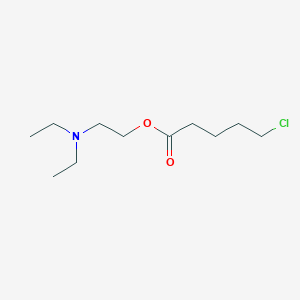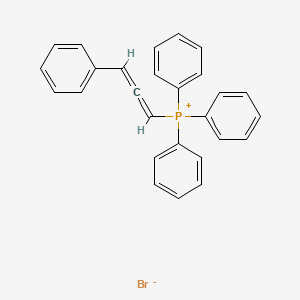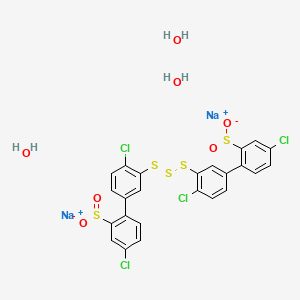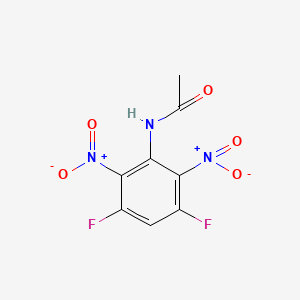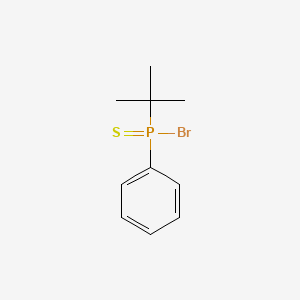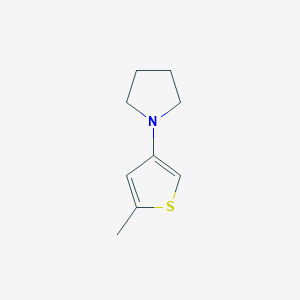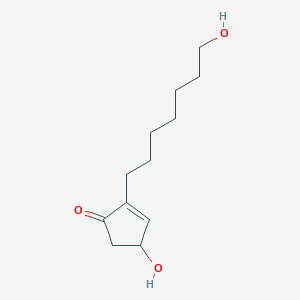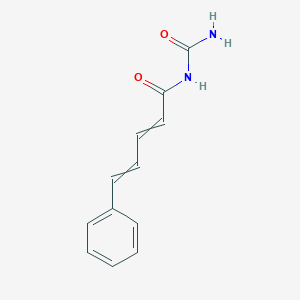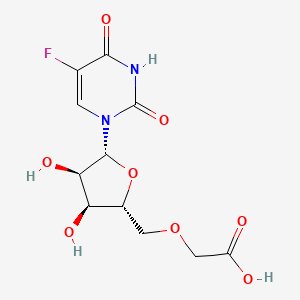
5'-O-(Carboxymethyl)-5-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(Carboxymethyl)-5-fluorouridine is a modified nucleoside derivative of 5-fluorouridine. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The modification involves the addition of a carboxymethyl group to the 5’ position of the ribose sugar, which can influence the compound’s biochemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Carboxymethyl)-5-fluorouridine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluorouridine.
Protection of Hydroxyl Groups: The hydroxyl groups of the ribose sugar are protected using suitable protecting groups.
Carboxymethylation: The protected 5-fluorouridine is then reacted with a carboxymethylating agent, such as chloroacetic acid, under basic conditions to introduce the carboxymethyl group at the 5’ position.
Deprotection: The protecting groups are removed to yield the final product, 5’-O-(Carboxymethyl)-5-fluorouridine.
Industrial Production Methods
Industrial production methods for 5’-O-(Carboxymethyl)-5-fluorouridine would likely involve similar steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like crystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5’-O-(Carboxymethyl)-5-fluorouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
5’-O-(Carboxymethyl)-5-fluorouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has potential as an anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5’-O-(Carboxymethyl)-5-fluorouridine involves its incorporation into RNA or DNA, where it can disrupt normal nucleic acid function. The carboxymethyl group may enhance its binding affinity to certain enzymes or receptors, thereby increasing its efficacy. The molecular targets and pathways involved include inhibition of thymidylate synthase and incorporation into RNA, leading to faulty protein synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouridine: The parent compound, which lacks the carboxymethyl group.
5-Fluorouracil: A widely used anticancer drug with a similar mechanism of action.
5’-O-(Carboxymethyl)uridine: A similar compound without the fluorine atom.
Uniqueness
5’-O-(Carboxymethyl)-5-fluorouridine is unique due to the presence of both the fluorine atom and the carboxymethyl group. This combination can enhance its biochemical properties, such as increased stability and binding affinity, making it a promising candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
64657-06-3 |
|---|---|
Molecular Formula |
C11H13FN2O8 |
Molecular Weight |
320.23 g/mol |
IUPAC Name |
2-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]acetic acid |
InChI |
InChI=1S/C11H13FN2O8/c12-4-1-14(11(20)13-9(4)19)10-8(18)7(17)5(22-10)2-21-3-6(15)16/h1,5,7-8,10,17-18H,2-3H2,(H,15,16)(H,13,19,20)/t5-,7-,8-,10-/m1/s1 |
InChI Key |
JCRIWGXQGFKHPJ-VPCXQMTMSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COCC(=O)O)O)O)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COCC(=O)O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)

![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)

